REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19].[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH3:19][O:18][C:13]1[CH:14]=[CH:15][C:16]([C:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)=[O:8])=[CH:17][C:12]=1[CH3:11] |f:2.3.4.5|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
37.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stirrer, addition funnel
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the carbon disulfide removed in vacuo
|
Type
|
ADDITION
|
Details
|
poured into 400 g of cracked ice containing 20 ml of concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
This mixture is then transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with additional methylene chloride (3 × 15 ml)
|
Type
|
EXTRACTION
|
Details
|
the methylene chloride extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
to concentrating in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was then triturated with benzene
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
ADDITION
|
Details
|
is then diluted with hexane which
|
Type
|
CUSTOM
|
Details
|
results in precipitation of 2.5 g
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C(=O)C2=CC=C(C=C2)C)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |